

A Comparative Guide to the Reaction Yields of 3-Bromo-4-chlorophenol

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Compound of Interest

Compound Name: 3-Bromo-4-chlorophenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of literature precedents for the reaction yields of **3-Bromo-4-chlorophenol** in several common organic transformations. The data presented is intended to assist researchers in selecting optimal reaction pathways and conditions for the synthesis of derivatives of this versatile building block.

Introduction

3-Bromo-4-chlorophenol is a dihalogenated phenol derivative that serves as a valuable starting material in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Its reactivity is characterized by the phenolic hydroxyl group and the two halogen substituents on the aromatic ring, which can be selectively functionalized through various organic reactions. This guide focuses on providing a comparative overview of reported yields for key transformations of **3-Bromo-4-chlorophenol**, including etherification, esterification, nitration, and cross-coupling reactions.

Comparison of Reaction Yields

The following table summarizes the available literature data for various reactions involving **3-Bromo-4-chlorophenol** and structurally similar compounds. Due to a scarcity of published data for **3-Bromo-4-chlorophenol** in some reaction classes, relevant examples with closely related substrates are included to provide valuable insights into expected reactivity and yields.

Reaction Type	Reactants	Reagents and Conditions	Product	Yield (%)	Reference Analogy
Nitration	3-Bromophenol	Cerium (IV) ammonium nitrate, NaHCO ₃	5-Bromo-2-nitrophenol	87-93%	Yes[1]
Nitration	tris-(3-bromophenyl) phosphate	Nitrating agent, followed by hydrolysis	3-bromo-4-nitrophenol	79.5%	Yes

Note: The presented yields are as reported in the cited literature and may vary depending on the specific experimental setup and scale.

Key Reaction Pathways and Methodologies

This section details the experimental protocols for the key reactions, providing a practical basis for laboratory implementation.

Nitration

Nitration of halogenated phenols is a critical step in the synthesis of various intermediates. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the hydroxyl and halogen substituents.

Experimental Protocol: Nitration of 3-Substituted Phenols (Analogous to **3-Bromo-4-chlorophenol**)[1]

A general procedure for the regioselective ortho-nitration of 3-substituted phenols, such as 3-bromophenol, involves the use of cerium (IV) ammonium nitrate (CAN) as the nitrating agent.

- Reactants: 3-Bromophenol (1 equivalent), Cerium (IV) ammonium nitrate (CAN), Sodium bicarbonate (NaHCO₃).

- Procedure: To a solution of the 3-substituted phenol in an appropriate solvent, CAN and NaHCO_3 are added. The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The organic layer is dried and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to afford the desired 5-substituted 2-nitrophenol.

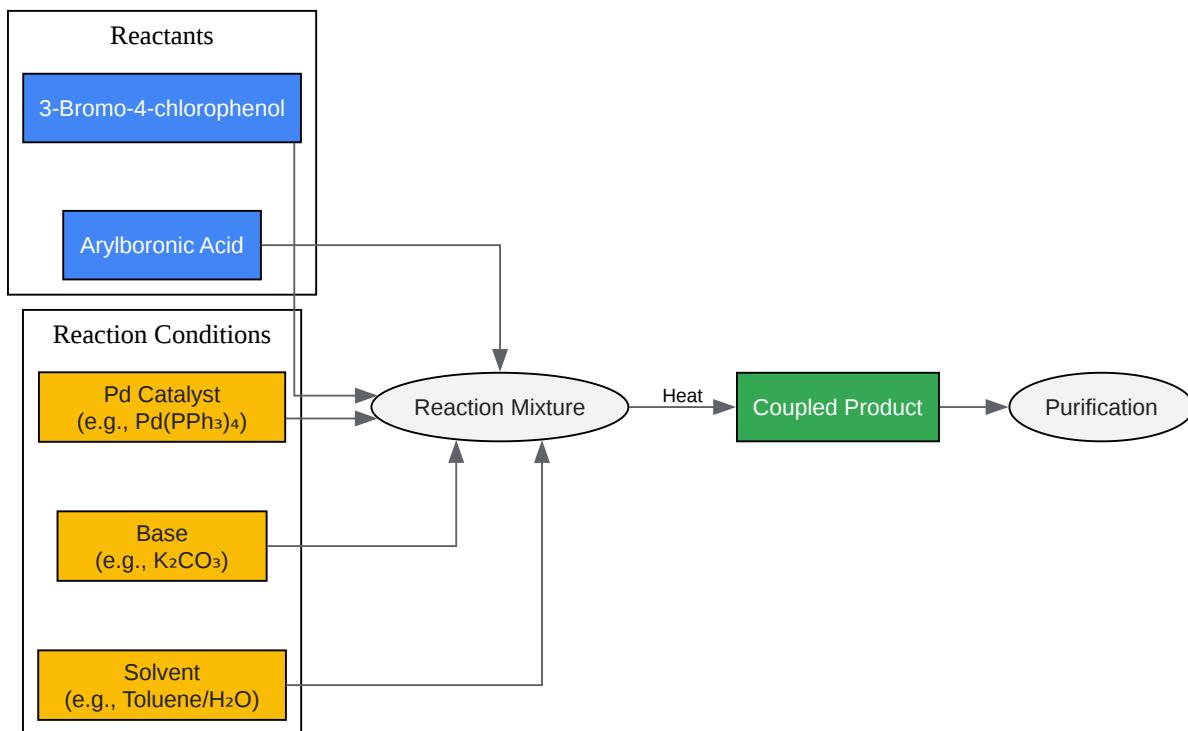
This methodology has been reported to provide high yields (87-93%) for the nitration of 3-bromophenol, suggesting a similar outcome could be expected for **3-Bromo-4-chlorophenol**, likely yielding 3-Bromo-4-chloro-2-nitrophenol and/or 3-Bromo-4-chloro-6-nitrophenol.[\[1\]](#)

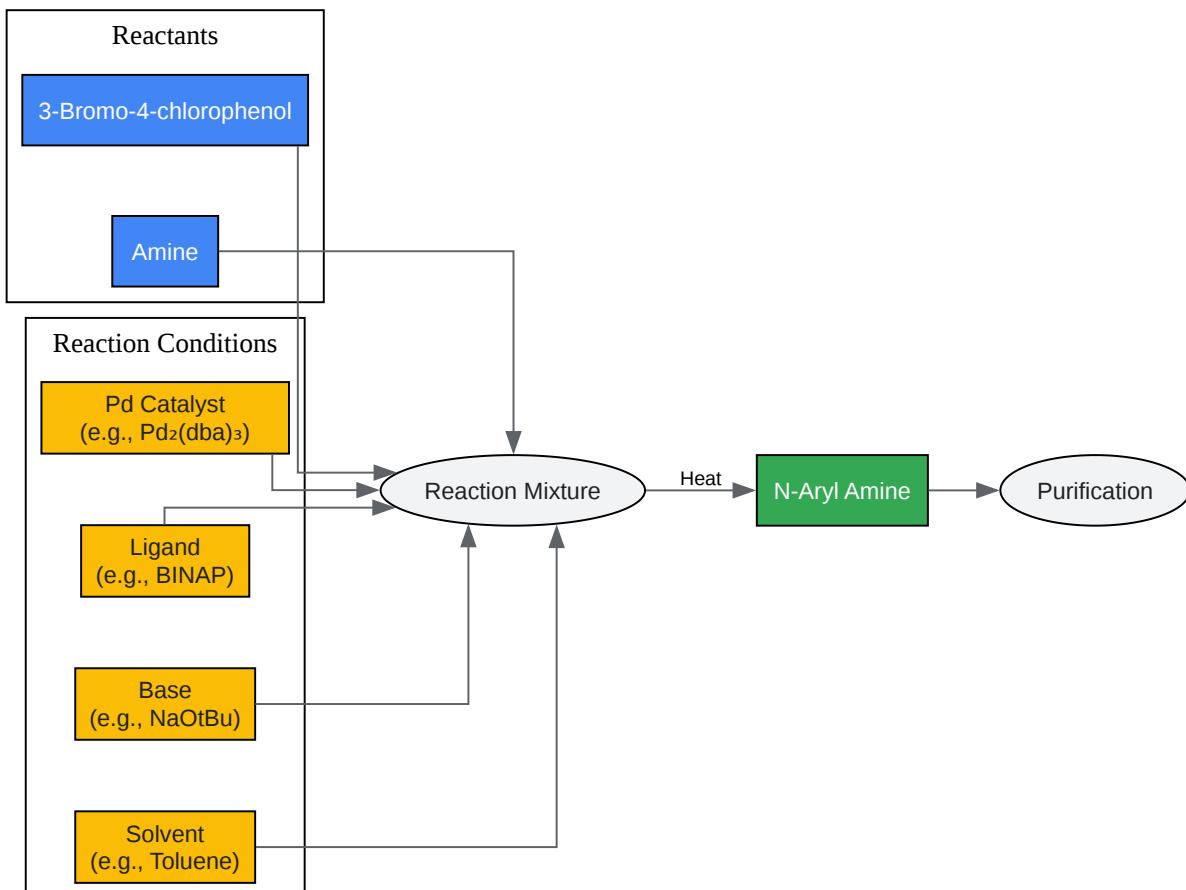
Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of biaryls and arylamines, which are common motifs in drug molecules.

Conceptual Workflow for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.



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References

- 1. arkat-usa.org [arkat-usa.org]
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